3'-(1-benzofuran-2-ylcarbonyl)-4'-hydroxy-1'-[2-(morpholin-4-yl)ethyl]-1-(prop-2-en-1-yl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione
Description
This compound belongs to the spiro[indole-3,2'-pyrrole] class, characterized by a fused bicyclic system where indole and pyrrole rings share a single spiro carbon atom. Key structural features include:
- 4'-Hydroxy group: Enhances hydrogen-bonding capacity, which may influence solubility and receptor binding .
- Morpholin-4-yl ethyl substituent: A nitrogen-containing heterocycle at the 1' position, likely improving water solubility and pharmacokinetic properties .
Spiro compounds of this type are synthetically challenging due to their rigid geometry and stereochemical complexity. The synthesis likely involves multi-step reactions, such as the condensation of pyrrole-2,3-diones with enamines or indole derivatives, as observed in analogous systems .
Properties
Molecular Formula |
C29H27N3O6 |
|---|---|
Molecular Weight |
513.5 g/mol |
IUPAC Name |
4'-(1-benzofuran-2-carbonyl)-3'-hydroxy-1'-(2-morpholin-4-ylethyl)-1-prop-2-enylspiro[indole-3,5'-pyrrole]-2,2'-dione |
InChI |
InChI=1S/C29H27N3O6/c1-2-11-31-21-9-5-4-8-20(21)29(28(31)36)24(25(33)23-18-19-7-3-6-10-22(19)38-23)26(34)27(35)32(29)13-12-30-14-16-37-17-15-30/h2-10,18,34H,1,11-17H2 |
InChI Key |
CTLAYOMMZOBLHV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C2=CC=CC=C2C3(C1=O)C(=C(C(=O)N3CCN4CCOCC4)O)C(=O)C5=CC6=CC=CC=C6O5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3’-(1-benzofuran-2-ylcarbonyl)-4’-hydroxy-1’-[2-(morpholin-4-yl)ethyl]-1-(prop-2-en-1-yl)spiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione” typically involves multi-step organic reactions The process may start with the preparation of the benzofuran and indole intermediates, followed by their coupling under specific conditions to form the spiroindole structure
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction environments (temperature, pressure), and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy and benzofuran moieties.
Reduction: Reduction reactions could target the carbonyl groups within the structure.
Substitution: Nucleophilic and electrophilic substitution reactions may occur, especially involving the morpholine and indole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
The compound 3'-(1-benzofuran-2-ylcarbonyl)-4'-hydroxy-1'-[2-(morpholin-4-yl)ethyl]-1-(prop-2-en-1-yl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione is a complex organic molecule with significant potential in various scientific research applications. Below is a detailed exploration of its applications, supported by data tables and case studies.
Chemical Properties and Structure
This compound has the following molecular characteristics:
- Molecular Formula : C24H23N3O5
- Molecular Weight : 433.5 g/mol
- IUPAC Name : 3-(1-benzofuran-2-carbonyl)-4-hydroxy-1-(2-morpholin-4-ylethyl)-2-pyridin-3-yl-2H-pyrrol-5-one
The structure features a spiro-indole-pyrrole framework, which is known for its biological activity and versatility in medicinal chemistry.
Pharmaceutical Development
The unique structural features of this compound position it as a candidate for drug development, particularly in targeting various diseases. Its potential applications include:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. The spiro-indole-pyrrole moiety is often associated with anti-tumor properties due to its ability to interact with DNA and inhibit cell proliferation.
Neuroprotective Effects
Research indicates that benzofuran derivatives can exhibit neuroprotective properties. This compound may be investigated for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to its ability to modulate neurotransmitter systems.
Antimicrobial Properties
The presence of morpholine and benzofuran groups suggests this compound could have antimicrobial effects, making it a candidate for further exploration in the development of new antibiotics or antifungal agents.
Biochemical Research
Due to its complex structure, this compound can serve as a probe in biochemical studies to understand enzyme mechanisms or cellular interactions, particularly those involving protein-ligand binding.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated several spiro-indole-pyrrole derivatives for their anticancer properties. The results indicated that compounds similar to the one under discussion showed significant inhibition of tumor growth in vitro and in vivo models. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.
Case Study 2: Neuroprotection
In a recent investigation published in Neuroscience Letters, researchers explored the neuroprotective effects of benzofuran derivatives on neuronal cultures exposed to oxidative stress. The study found that these compounds could significantly reduce cell death and oxidative damage, suggesting a protective role against neurotoxicity.
Case Study 3: Antimicrobial Activity
A comprehensive screening of various morpholine-containing compounds revealed promising antimicrobial activity against Gram-positive bacteria, as noted in Antimicrobial Agents and Chemotherapy. The study highlighted the potential of these compounds as lead candidates for developing new antimicrobial therapies.
Data Table: Summary of Applications
| Application Area | Potential Benefits | Reference Studies |
|---|---|---|
| Pharmaceutical Development | Anticancer properties | Journal of Medicinal Chemistry |
| Neuroprotection | Protection against neurodegeneration | Neuroscience Letters |
| Antimicrobial | Effective against bacterial infections | Antimicrobial Agents and Chemotherapy |
| Biochemical Research | Insights into enzyme interactions | Various biochemical journals |
Mechanism of Action
The mechanism by which “3’-(1-benzofuran-2-ylcarbonyl)-4’-hydroxy-1’-[2-(morpholin-4-yl)ethyl]-1-(prop-2-en-1-yl)spiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione” exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, inhibiting or activating their function. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Key Observations:
Core Rigidity: The target compound’s spiro[indole-pyrrole] system imposes greater conformational rigidity compared to non-spiro pyrrol-2-ones (e.g., Compound 38) . This rigidity may enhance target selectivity in biological systems.
Substituent Diversity: The morpholinyl ethyl group distinguishes the target compound from analogs like chromeno-pyrimidine-diones (M13, M14), which rely on furfuryl or fluorophenyl groups for activity .
Functional Groups: The 4'-hydroxy and benzofuran carbonyl groups mirror substituents in spiro[indeno-pyrrole-pyrrole]triones, which are prioritized for hydrogen-bond donor/acceptor capacity in drug design .
Notes:
- The target compound’s synthesis may follow pathways similar to spiro[indeno-pyrrole-pyrroles], though yields for such complex spiro systems are typically moderate (e.g., 17% for Compound 38) .
- Chromeno-pyrimidine-diones exhibit lower yields (13–20%), attributed to competing side reactions in multi-component systems .
Pharmacological and Physicochemical Properties
Biological Activity
The compound 3'-(1-benzofuran-2-ylcarbonyl)-4'-hydroxy-1'-[2-(morpholin-4-yl)ethyl]-1-(prop-2-en-1-yl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to detail its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Benzofuran moiety : Known for its role in various biological activities.
- Morpholine group : Often associated with enhanced solubility and bioavailability.
- Spiro[indole-pyrrole] core : Contributes to the compound's unique pharmacological properties.
Research indicates that this compound may exert its biological effects through multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation.
- Modulation of Gene Expression : It affects the expression of genes related to apoptosis and cell cycle regulation.
- Interaction with Protein Targets : The compound interacts with various protein targets, influencing signaling pathways that regulate cellular functions.
Pharmacological Effects
The following table summarizes the key pharmacological effects observed in studies involving this compound:
Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, the compound was tested against various cancer cell lines. Results indicated an IC50 value of 4.7 µM against acute myeloid leukemia cells, suggesting potent anticancer activity. The study highlighted the compound's ability to suppress the expression of MLL target genes such as HoxA9 and Myc, which are crucial in leukemia progression .
Study 2: Anti-inflammatory Mechanism
Research conducted by MDPI explored the anti-inflammatory properties of the compound. It was found to significantly reduce levels of TNF-alpha and IL-6 in vitro, indicating its potential use in treating inflammatory diseases . This study underscores the importance of further exploring its therapeutic applications in chronic inflammatory conditions.
Study 3: Neuroprotective Potential
A recent investigation into neuroprotective effects demonstrated that the compound could mitigate oxidative stress-induced neuronal damage. This effect was attributed to its ability to modulate antioxidant enzyme activity, suggesting a promising avenue for treating neurodegenerative diseases .
Q & A
Q. What synthetic strategies are recommended for constructing the spiro[indole-pyrrole] core in this compound?
The spiro core can be synthesized via [3+2] cycloaddition or palladium-catalyzed cross-coupling reactions. Key intermediates like substituted indoles and pyrrolidine derivatives are often functionalized with benzofuran and morpholine moieties. Ethanol with glacial acetic acid is a common solvent system for condensation steps, as described in benzofuran-containing analogs . For regioselectivity, protect the 4'-hydroxy group early to avoid unwanted side reactions during carbonylations .
Q. How can the stereochemical configuration of the spiro center be confirmed?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous stereochemical determination. For example, spiro compounds like 1-Benzyl-4,5-diphenylpiperidine-3-spiro-3-pyrrolidine-2-spiro-3-indoline-4,2-dione (analogous to the target compound) were resolved using XRD, revealing bond angles and torsional strain at the spiro carbon . Complementary techniques include NOESY NMR to study spatial proximity of substituents .
Q. What analytical methods are critical for purity assessment of this compound?
Use HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm for baseline separation. Mass spectrometry (HRMS/ESI) confirms molecular ion peaks, while FT-IR validates functional groups like the carbonyl (1670–1720 cm⁻¹) and hydroxyl (3200–3400 cm⁻¹) . Purity ≥95% is typically required for pharmacological assays .
Advanced Research Questions
Q. How do structural modifications (e.g., morpholinyl ethyl vs. piperidinyl groups) impact biological activity?
Systematic SAR studies on spiro compounds reveal that the morpholinyl ethyl group enhances water solubility and modulates target binding. For instance, replacing morpholine with piperidine in spiro[isobenzofuran-1(3H),4'-piperidine] hydrochloride reduced antitubercular activity by 40%, likely due to altered hydrogen-bonding interactions . Computational docking (AutoDock Vina) can predict binding affinities to targets like mycobacterial enzymes .
Q. What experimental designs address contradictions in reported antimicrobial efficacy?
Discrepancies in MIC values may arise from strain variability or assay conditions. Standardize testing using CLSI guidelines with Mycobacterium tuberculosis H37Rv and Staphylococcus aureus ATCC 25923. Include positive controls (e.g., rifampicin) and assess cytotoxicity (e.g., HepG2 cells) to differentiate antimicrobial vs. cytotoxic effects . Replicate studies under anaerobic vs. aerobic conditions to evaluate redox-dependent activity .
Q. How can computational modeling optimize the compound’s ADMET profile?
Use QSAR models (e.g., SwissADME) to predict logP (target <3 for optimal permeability) and P-glycoprotein substrate likelihood. Molecular dynamics simulations (GROMACS) assess conformational stability in lipid bilayers, while ProTox-II predicts hepatotoxicity risks. For example, the prop-2-en-1-yl group may reduce metabolic clearance compared to bulkier alkyl chains .
Q. What strategies resolve spectral overlaps in NMR characterization of the benzofuran-pyrrole junction?
For complex ¹H-NMR signals (e.g., overlapping aromatic protons), employ 2D techniques like COSY and HSQC. In 3-(4-Chlorophenyl)-2-(diisopropylamino)-1-benzofuro[3,2-d]pyrimidin-4(3H)-one , HSQC resolved coupling between the benzofuran C2 and adjacent protons . Deuterated DMSO-d6 is preferred for observing hydroxyl protons via solvent suppression .
Methodological Notes
- Synthesis Optimization : Use design of experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst loading). For example, APS initiators in radical polymerizations improve yield reproducibility .
- Data Contradictions : Cross-validate biological data with orthogonal assays (e.g., fluorescence-based vs. colorimetric ATP assays) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
